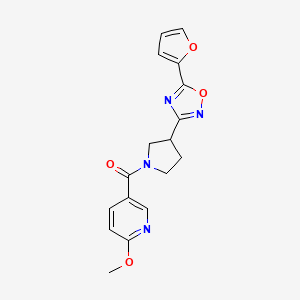

(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone

Description

BenchChem offers high-quality (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(6-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-23-14-5-4-11(9-18-14)17(22)21-7-6-12(10-21)15-19-16(25-20-15)13-3-2-8-24-13/h2-5,8-9,12H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAIDWQILWFNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone is a hybrid molecule that integrates multiple pharmacophoric elements, which may contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Structural Overview

The compound features:

- Furan ring : Known for its reactivity and ability to participate in various chemical reactions.

- Oxadiazole ring : Often associated with biological activity, particularly in antimicrobial and anticancer studies.

- Pyrrolidine moiety : Contributes to the compound's ability to interact with biological targets.

- Methoxy-pyridine : Enhances lipophilicity and may improve bioavailability.

Antimicrobial Properties

Research indicates that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism is hypothesized to involve disruption of microbial cell wall synthesis or inhibition of specific enzymes essential for microbial growth.

Anticancer Activity

The presence of the oxadiazole ring is noteworthy as it has been linked to anticancer properties. Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including:

- Cell cycle arrest : Inducing G1 or G2 phase arrest.

- Apoptosis induction : Triggering intrinsic pathways leading to programmed cell death.

The proposed mechanisms by which (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone exerts its effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It could act as a ligand for specific receptors, modulating signaling pathways.

- DNA Interaction : Potential intercalation or binding to DNA could disrupt replication and transcription processes.

Anticancer Efficacy Study

A study evaluated the cytotoxic effects of similar oxadiazole derivatives on various cancer cell lines. Results indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | HeLa | 10 | Apoptosis |

| B | MCF7 | 15 | Cell Cycle Arrest |

| C | A549 | 12 | DNA Intercalation |

This suggests that modifications to the structure can significantly influence biological activity.

Antimicrobial Activity Study

Another investigation assessed the antimicrobial efficacy of compounds with furan and oxadiazole structures against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings support the potential application of such compounds in treating infections.

Q & A

Q. What synthetic routes are recommended for preparing (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling. A typical approach includes:

Oxadiazole formation : React furan-2-carboxylic acid with hydroxylamine to form the amidoxime, followed by cyclization with cyanogen bromide to generate 5-(furan-2-yl)-1,2,4-oxadiazole .

Pyrrolidine functionalization : Introduce the oxadiazole moiety to pyrrolidine via nucleophilic substitution or cross-coupling reactions. For example, use Pd-catalyzed Buchwald-Hartwig amination to attach the oxadiazole at the pyrrolidine’s 3-position .

Methanone linkage : Couple the functionalized pyrrolidine with 6-methoxy-nicotinic acid using carbodiimide-mediated amidation (e.g., EDC/HOBt) to form the final methanone bridge .

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole formation | NH2OH·HCl, BrCN, EtOH, reflux | 65–75 | |

| Pyrrolidine coupling | Pd(dba)2, Xantphos, K3PO4, DMF, 110°C | 50–60 | |

| Methanone linkage | EDC, HOBt, DIPEA, DCM, RT | 70–80 |

Q. What analytical methods are critical for structural validation of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques ensures structural fidelity:

- NMR spectroscopy : 1H and 13C NMR confirm the pyrrolidine, oxadiazole, and pyridine moieties. Key signals include:

- Pyrrolidine N-CH2 protons at δ 3.2–3.8 ppm.

- Oxadiazole C=N resonance at δ 160–165 ppm in 13C NMR .

- High-resolution mass spectrometry (HRMS) : Exact mass calculation (C18H16N4O4) should match the observed m/z (e.g., 368.1125 [M+H]+) .

- HPLC purity analysis : Use a C18 column (4.6 × 150 mm, 5 µm) with acetonitrile/water (70:30) mobile phase at 1.0 mL/min, UV detection at 254 nm .

Q. How can researchers resolve contradictory data in spectroscopic characterization?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable temperature NMR : Assess dynamic processes (e.g., oxadiazole ring puckering) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC, HMBC) : Confirm connectivity between pyrrolidine and oxadiazole groups. For example, HMBC correlations from pyrrolidine’s C3 to oxadiazole’s C5 resolve ambiguous assignments .

- Crystallography : Single-crystal X-ray diffraction provides definitive proof of regiochemistry and stereochemistry .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to predict binding modes to target proteins (e.g., kinases or GPCRs):

Target selection : Prioritize proteins with structural homology to known oxadiazole-binding enzymes (e.g., COX-2 or PARP) .

Docking parameters : Set grid boxes around active sites (e.g., 20 ų) and run 50 genetic algorithm iterations.

MD validation : Simulate ligand-protein complexes for 100 ns in explicit solvent (TIP3P water) to assess stability (RMSD < 2.0 Å) .

Q. Table 2: Predicted Binding Affinities to Selected Targets

| Target Protein | Docking Score (kcal/mol) | MD Stability (RMSD, Å) |

|---|---|---|

| PARP-1 | -9.2 | 1.8 |

| COX-2 | -8.7 | 2.1 |

Q. What experimental designs elucidate the compound’s mechanism of action in biological systems?

Methodological Answer: Adopt a multi-omics approach:

Transcriptomics : Treat cell lines (e.g., HeLa or HEK293) with the compound (10 µM, 24 hr) and perform RNA-seq to identify differentially expressed genes (e.g., apoptosis or inflammation pathways) .

Proteomics : Use SILAC labeling and LC-MS/MS to quantify changes in protein expression (e.g., kinases or phosphatases) .

Metabolomics : Analyze intracellular metabolites via GC-MS to map metabolic shifts (e.g., TCA cycle intermediates) .

Note : Include positive controls (e.g., known PARP inhibitors) and validate findings with Western blotting or ELISA .

Q. How can environmental impact assessments be integrated into research workflows?

Methodological Answer: Follow the INCHEMBIOL framework :

Environmental fate studies :

- Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solution and monitor degradation via HPLC.

- Soil adsorption : Use batch experiments with varying soil pH (4–9) to calculate Freundlich constants (Kf).

Ecotoxicology :

- Daphnia magna acute toxicity : 48-hr LC50 testing under OECD Guideline 202.

- Algal growth inhibition : 72-hr EC50 assays with Chlorella vulgaris .

Q. Table 3: Environmental Stability Data

| Parameter | Value | Method Reference |

|---|---|---|

| Photodegradation t1/2 | 12.5 hr (pH 7) | |

| Soil Kf | 45.2 L/kg | |

| Daphnia LC50 | 8.7 mg/L |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.